1-(2,6-Difluorophenyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Description

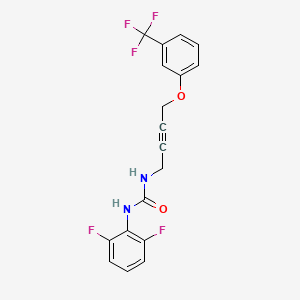

1-(2,6-Difluorophenyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group and a 3-(trifluoromethyl)phenoxy-substituted alkyne chain. The compound’s structure integrates multiple functional groups:

- Urea core: A pharmacophore known for hydrogen-bonding interactions with biological targets.

- 2,6-Difluorophenyl group: Enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius.

- 3-(Trifluoromethyl)phenoxy group: Contributes to hydrophobic interactions and electron-withdrawing effects.

While specific biological data for this compound are unavailable in the provided evidence, its structural design aligns with trends in kinase inhibitor development and fluorinated urea derivatives, such as Sorafenib Tosylate (a clinically approved anticancer agent) .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F5N2O2/c19-14-7-4-8-15(20)16(14)25-17(26)24-9-1-2-10-27-13-6-3-5-12(11-13)18(21,22)23/h3-8,11H,9-10H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXCADOYNLWBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)NC2=C(C=CC=C2F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. A common synthetic route may involve:

Formation of the difluorophenyl intermediate:

Synthesis of the trifluoromethylphenoxy intermediate:

Coupling of intermediates:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

Receptor modulation: The compound may interact with cellular receptors, altering their signaling pathways.

Pathway interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related urea derivatives from the literature. Key distinctions include substituent patterns, linker chemistry, and physicochemical properties.

Key Observations:

Substituent Effects: The 2,6-difluorophenyl group in the target compound may confer greater metabolic stability compared to 3-fluorophenyl (e.g., 11a in ) due to reduced susceptibility to oxidative metabolism . The 3-(trifluoromethyl)phenoxy group enhances hydrophobicity relative to non-fluorinated analogs (e.g., 11i in , m/z=466.2) .

Thiazolyl-piperazinyl linkers in compounds (e.g., 11d) may enhance solubility but increase molecular weight, reducing passive diffusion .

Synthetic Efficiency :

- The target compound’s synthesis yield is unreported, but RA[4,5] (21% yield) suggests challenges in alkyne functionalization compared to high-yield (85–88%) thiazolyl-urea derivatives in .

Biological Relevance :

- Sorafenib Tosylate () shares a trifluoromethylphenyl-urea motif but includes a pyridinecarboxamide group critical for kinase inhibition. The target compound’s alkyne linker may offer distinct pharmacokinetic advantages (e.g., reduced hydrolysis) .

Research Findings and Implications

- Fluorine Impact : Fluorinated aryl groups (e.g., 2,6-difluorophenyl) improve metabolic stability and binding affinity in urea-based inhibitors, as seen in RA[4,5] (95% purity) .

- Linker Optimization : Alkynyl linkers balance rigidity and synthetic feasibility, contrasting with bulkier thiazolyl-piperazinyl systems in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.